molecular formula C19H22ClNO2 B017866 4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide CAS No. 186094-10-0

4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide

Cat. No.: B017866
CAS No.: 186094-10-0
M. Wt: 331.8 g/mol
InChI Key: NIXSYJJSVJJTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide is an organic compound that features a benzamide core with a chloro and methoxy substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide typically involves the reaction of 3-methoxybenzyl chloride with N,N-diethylbenzamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide can undergo various chemical reactions including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins or enzymes. The benzamide core can interact with active sites, potentially inhibiting or modulating enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methoxyphenylboronic acid
  • 4-Chloro-3-methylphenol
  • 3-Chloro-N-(4-methoxyphenyl)propanamide

Comparison

4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the phenyl ring This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

4-[chloro-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-4-21(5-2)19(22)15-11-9-14(10-12-15)18(20)16-7-6-8-17(13-16)23-3/h6-13,18H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXSYJJSVJJTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433942
Record name 4-[Chloro(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186094-10-0
Record name 4-[Chloro(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Reactant of Route 3
Reactant of Route 3
4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Reactant of Route 4
Reactant of Route 4
4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Reactant of Route 5
Reactant of Route 5
4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Reactant of Route 6
4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.